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Foundational

Mechanism of Asymmetric Induction by 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary The utilization of chiral auxiliaries remains one of the most reliable methodologies for asymmetric carbon-carbon bond formation in modern organic synthesis and drug development. Among these, the Evans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The utilization of chiral auxiliaries remains one of the most reliable methodologies for asymmetric carbon-carbon bond formation in modern organic synthesis and drug development. Among these, the Evans oxazolidinone framework stands out for its exceptional stereocontrol. When the auxiliary is acylated with a phenylacetyl group to form 3-(2-phenylacetyl)-1,3-oxazolidin-2-one (typically bearing a chiral directing group at the C4 position, such as benzyl, isopropyl, or phenyl), it becomes a highly effective substrate for diastereoselective alkylation and aldol additions 1. This whitepaper details the mechanistic causality, transition state geometry, and field-proven experimental protocols underlying the asymmetric induction of this specific system.

Structural & Electronic Foundations

The stereodirecting power of the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one system arises from its rigid, conformationally constrained imide structure 2.

  • The Imide Resonance: The N-acyl linkage creates an imide that is electronically closer to an ester than an amide. This increases the α -proton acidity of the phenylacetyl group, facilitating enolization at cryogenic temperatures.

  • The C4 Stereocenter: The absolute stereochemistry of the newly formed α -chiral center is dictated entirely by the chiral substituent at the C4 position of the oxazolidinone ring. This bulky group (e.g., a benzyl group in the 4R configuration) acts as a steric shield during electrophilic attack.

Mechanistic Pathway of Asymmetric Induction

Chelation-Controlled Z-Enolate Formation

The first critical step in asymmetric induction is the quantitative and geometrically pure formation of the enolate. Treatment of the N-phenylacetyl oxazolidinone with a strong, non-nucleophilic base (such as Sodium bis(trimethylsilyl)amide, NaHMDS) yields exclusively the Z-enolate 3.

Causality of Z-Geometry:

  • Allylic Strain ( A1,3 Strain): The Z-configuration minimizes severe steric repulsion between the bulky phenyl ring of the phenylacetyl group and the oxazolidinone framework.

  • Metal Chelation: The alkali metal cation (Na + or Li + ) forms a tight bidentate chelate between the enolate oxygen and the exocyclic imide carbonyl oxygen. This chelation locks the enolate into a highly rigid, planar five-membered ring conformation [[2]](_).

Transition State Geometry & Facial Discrimination

With the enolate locked in a planar Z-configuration, the C4 substituent of the oxazolidinone ring projects directly over one face of the nucleophilic α -carbon. For example, in a (4R)-benzyl auxiliary, the benzyl group sterically blocks the Si face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, unhindered Re face (the "open face") 4. This highly ordered transition state is responsible for the exceptional diastereomeric ratios (dr) observed in these reactions.

AsymmetricInduction Substrate N-Phenylacetyl Oxazolidinone Enolate Chelated Z-Enolate (Planar & Rigid) Substrate->Enolate Deprotonation Base Base (NaHMDS/LDA) Metal Cation Base->Enolate Bidentate Chelation Shielding C4 Substituent Steric Shielding Enolate->Shielding Conformation Lock Approach Electrophile Approach (Unblocked Face) Enolate->Approach Nucleophilic Attack Shielding->Approach Facial Bias Product Alkylated Product (High Diastereoselectivity) Approach->Product Stereocontrol

Logical flow of Evans auxiliary asymmetric induction via chelated Z-enolate.

Contrasteric Cleavage via Lithium Hydroperoxide (LiOOH)

Once the asymmetric transformation is complete, the chiral auxiliary must be removed without racemizing the newly formed stereocenter. Standard hydrolysis with LiOH often fails due to competitive attack at the endocyclic carbonyl, which destroys the oxazolidinone ring.

To solve this, Lithium hydroperoxide (LiOOH) is utilized 5. The hydroperoxide anion is highly nucleophilic due to the α -effect and selectively attacks the exocyclic carbonyl. Furthermore, the breakdown of the resulting tetrahedral intermediate inherently favors exocyclic C–N bond cleavage because the oxazolidinone nitrogen is a superior leaving group under these specific electronic conditions. This yields the enantioenriched carboxylic acid and allows for the quantitative recovery of the auxiliary.

Quantitative Data: Stereoselectivity Profiles

The 3-(2-phenylacetyl)-1,3-oxazolidin-2-one system exhibits robust stereocontrol across a variety of electrophiles. The table below summarizes typical outcomes based on recent literature and process chemistry optimizations 6, [[7]]().

Substrate AuxiliaryBase / Enolate MetalElectrophileDiastereomeric Ratio (dr)Yield (%)
(4R)-4-benzylNaHMDS (Na + )Methyl Iodide (MeI)> 95:588 - 92%
(4R)-4-benzylNaHMDS (Na + )Bromoacetonitrile5.3:156%
(4R)-4-isopropylNaHMDS (Na + )Bromoacetonitrile13.4:175%
(4R)-4-benzylZrCl 4​ / Base (Zr 4+ )tert-Butyl Bromide> 98:281%
(4S,5R)-4-methyl-5-phenylNaHMDS (Na + )Bromoacetonitrile3.9:160%

Note: The use of Zirconium enolates enables challenging α -tertiary alkylations (e.g., tert-butylation) by leveraging the biradical character and Lewis acid activation of the tertiary alkyl halide 6.

Experimental Workflows

The following protocols represent a self-validating system for the complete synthetic cycle of the Evans auxiliary, ensuring high chemical integrity and reproducibility.

SyntheticWorkflow Aux Chiral Oxazolidinone Acyl Acylation (PhCH2COCl) Aux->Acyl Substrate 3-(2-Phenylacetyl)- oxazolidinone Acyl->Substrate Alk Asymmetric Alkylation Substrate->Alk Adduct Alkylated Imide Adduct Alk->Adduct Cleavage Hydrolytic Cleavage (LiOOH) Adduct->Cleavage Cleavage->Aux Auxiliary Recovery Product Enantioenriched Carboxylic Acid Cleavage->Product

Step-by-step synthetic cycle of the Evans chiral auxiliary workflow.

Protocol 4.1: Preparation of 3-(2-Phenylacetyl)-4-benzyl-1,3-oxazolidin-2-one

Purpose: Covalent attachment of the prochiral phenylacetyl group to the chiral auxiliary.

  • Setup: Flame-dry a round-bottom flask under argon. Add (4R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add n-Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to form the lithium oxazolidinide.

  • Acylation: Dropwise add phenylacetyl chloride (1.1 eq). Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate. Purify via flash chromatography to yield the acylated product.

Protocol 4.2: Diastereoselective Alkylation

Purpose: Installation of the new stereocenter via chelation-controlled enolate alkylation.

  • Enolization: In a flame-dried flask under argon, dissolve the 3-(2-phenylacetyl)oxazolidinone (1.0 eq) in anhydrous THF (0.1 M). Cool strictly to -78 °C.

  • Base Addition: Slowly add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Critical Step: Maintain -78 °C to prevent ketene formation and ensure exclusive Z-enolate geometry. Stir for 1 hour.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 3.0 eq) dropwise. Stir at -78 °C for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench cold with saturated aqueous NH 4​ Cl. Extract with dichloromethane (3x). Dry over MgSO 4​ , concentrate, and purify via column chromatography to isolate the major diastereomer.

Protocol 4.3: Non-Destructive Auxiliary Cleavage

Purpose: Liberation of the enantioenriched carboxylic acid and recovery of the auxiliary.

  • Peroxide Generation: Dissolve the alkylated adduct (1.0 eq) in a 4:1 mixture of THF/H 2​ O (0.1 M) and cool to 0 °C.

  • Hydrolysis: Add 30% aqueous H 2​ O 2​ (4.0 eq), followed immediately by LiOH·H 2​ O (2.0 eq). Stir at 0 °C for 1 hour. Note: The low temperature suppresses epimerization of the newly formed α -stereocenter.

  • Quenching: Carefully quench the excess peroxide by adding an aqueous solution of Na 2​ SO 3​ (1.5 N) until negative to starch-iodide paper.

  • Separation: Remove THF in vacuo. Extract the aqueous layer with dichloromethane (3x) to recover the cleaved chiral oxazolidinone auxiliary (>90% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 1-2 using 1 M HCl. Extract with ethyl acetate (3x), dry over MgSO 4​ , and concentrate to yield the pure enantioenriched α -substituted phenylacetic acid.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn ConnectSci
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Journal of the American Chemical Society
  • Introduction: The Principle of Chiral Auxiliary-Medi
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Chemistry - Williams College
  • Stereoselective α -Tertiary Alkylation of N-(Arylacetyl)oxazolidinones PMC - NIH
  • Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Deriv
  • An Efficient and Large-Scale Enantioselective Synthesis of PNP405 The Journal of Organic Chemistry - ACS Public

Sources

Exploratory

Physicochemical Profiling and Reactivity Dynamics of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary In the realm of synthetic organic chemistry and drug development, the oxazolidinone scaffold is a cornerstone moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

In the realm of synthetic organic chemistry and drug development, the oxazolidinone scaffold is a cornerstone motif. While chiral Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl derivatives) dominate asymmetric synthesis, the achiral template 3-(2-phenylacetyl)-1,3-oxazolidin-2-one (also known as N-phenylacetyl-1,3-oxazolidin-2-one) serves as an indispensable model compound. It provides a baseline for understanding enolate geometry, steric demand, and novel radical transformations without the confounding variables of pre-existing stereocenters[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the physicochemical behavior of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one, explore its thermodynamic solubility profile, and detail field-proven protocols for its most cutting-edge application: one-electron radical oxidation.

Physicochemical Properties & Thermodynamic Solubility

The utility of any N-acyl oxazolidinone is fundamentally bottlenecked by its solubility. The physical state of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one is a highly crystalline solid, a property driven by the planar nature of the imide bond and intermolecular dipole-dipole interactions[1].

Foundational Properties
PropertyValueScientific Rationale / Implication
Molecular Formula C₁₁H₁₁NO₃Defines the baseline mass and atomic composition.
Molecular Weight 205.21 g/mol Critical for precise stoichiometric calculations in micro-scale catalysis.
Physical State Crystalline SolidHigh crystallinity aids in purification via recrystallization but demands rigorous dissolution protocols[1].
Hydrogen Bond Donors 0The lack of H-bond donors renders the molecule highly lipophilic and dictates its poor aqueous solubility.
Hydrogen Bond Acceptors 3The carbonyl oxygens serve as critical coordination sites for Lewis acids (e.g., Ti, Cu, Mg) during enolization[2].
The Causality of Solvent Selection

Solubility is not merely a physical parameter; it is a thermodynamic driver of reaction trajectory. While simple N-acyl oxazolidinones are highly soluble in non-polar chlorinated solvents like dichloromethane (CH₂Cl₂), researchers frequently encounter solubility cliffs when working with highly hindered or modified derivatives[3].

For 3-(2-phenylacetyl)-1,3-oxazolidin-2-one, the choice of solvent dictates the mechanism of downstream reactions:

  • Dichloromethane (CH₂Cl₂): The gold standard for polar, two-electron enolization (e.g., with TiCl₄ or Bu₂BOTf). It provides excellent solvation without coordinating to the metal center[3].

  • Acetonitrile (CH₃CN): The optimal dielectric environment for single-electron transfer (SET) reactions. It solubilizes transition metal catalysts (like Cu(II)) while stabilizing transient radical intermediates[2].

  • Water (H₂O): Acts as an absolute anti-solvent. Its use is strictly reserved for thermodynamic quenching and phase-separation during workup[4].

Solvent SystemDielectric Constant (ε)Empirical Solubility (25°C)Primary Application
Dichloromethane9.1> 100 mg/mLStandard Lewis acid enolization[3]
Acetonitrile37.5~ 80 mg/mLCopper-catalyzed radical reactions[2]
Tetrahydrofuran7.6> 100 mg/mLLow-temperature lithiation (LDA)
Hexane1.9< 1.0 mg/mLPrecipitation / Crystallization
Water80.1< 0.1 mg/mLAqueous quenching / Washing[4]

Mechanistic Reactivity: The Radical Paradigm Shift

Historically, metal enolates derived from N-acyl oxazolidinones were utilized strictly for polar, two-electron pathways (e.g., alkylations, aldol additions). However, recent breakthroughs have unlocked one-electron radical mechanisms, fundamentally expanding the synthetic utility of this scaffold.

A landmark 2025 study demonstrated the direct, anaerobic oxidation of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one with TEMPO, catalyzed by Copper(II) acetate and 4,7-dimethyl-1,10-phenanthroline[2].

The Causality of the Catalyst System: Why does this specific combination work? The reaction does not require an external base. Instead, the Cu(II) center acts dually as a Lewis acid to activate the imide carbonyls and as a redox center. The addition of the nitrogen-rich 4,7-dimethyl-1,10-phenanthroline ligand is the critical variable; it precisely tunes the redox potential of the Cu(II) center, facilitating a Ligand-to-Metal Charge Transfer (LMCT). This generates a transient carbon-centered radical at the α-position, which is rapidly and regioselectively trapped by the persistent TEMPO radical to yield the α-aminoxylated product[2].

ReactionMechanism Substrate 3-(2-Phenylacetyl)- 1,3-oxazolidin-2-one Enolate Cu(II) Enolate Complex Substrate->Enolate Coordination & Deprotonation CuCat Cu(II) / Phenanthroline Catalyst System CuCat->Enolate Radical α-Carbon Radical Intermediate (LMCT) Enolate->Radical One-Electron Transfer Product α-Aminoxylated Product (α-OTMP) Radical->Product Radical Coupling TEMPO TEMPO Radical (Trapping Agent) TEMPO->Product

Caption: Mechanistic pathway of the Cu(II)-catalyzed one-electron oxidation and TEMPO trapping.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the physical action (the "how").

Protocol A: Thermodynamic Solubility Determination via HPLC-UV

Reference standard adapted from pharmaceutical solubility profiling workflows[4].

  • Preparation of the Saturated System: Add 200 mg of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one to a 5 mL amber glass vial. Rationale: Amber glass prevents potential UV-induced degradation of the imide bond during prolonged equilibration.

  • Solvent Addition & Equilibration: Add exactly 1.0 mL of the target solvent (e.g., Acetonitrile). Seal the vial with a PTFE-lined cap and agitate on a thermoshaker at 25.0 ± 0.1 °C for 48 hours. Rationale: 48 hours ensures the system reaches thermodynamic equilibrium, preventing the artificial inflation of data caused by kinetic supersaturation.

  • Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Rationale: PTFE is chemically inert to most organic solvents. The 0.22 µm pore size ensures sub-visible particulates do not pass through, which would otherwise dissolve in the HPLC mobile phase and cause false-positive concentration spikes.

  • HPLC-UV Quantification: Inject 5 µL onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Rationale: The phenyl ring of the phenylacetyl group exhibits a strong π-π* transition near 254 nm, maximizing detector sensitivity and signal-to-noise ratio[4].

SolubilityWorkflow N1 Excess Substrate Addition N2 Thermodynamic Equilibration (48h) N1->N2 N3 PTFE Filtration (0.22 µm) N2->N3 N4 HPLC-UV Quantification N3->N4 N5 Solubility Profile Generation N4->N5

Caption: Self-validating thermodynamic solubility determination workflow for oxazolidinones.

Protocol B: Cu(II)-Catalyzed α-Aminoxylation of the Oxazolidinone

Optimized synthetic workflow for radical functionalization[2].

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, charge 3-(2-phenylacetyl)-1,3-oxazolidin-2-one (0.3 mmol, 1.0 equiv), anhydrous Cu(OAc)₂ (10 mol %), 4,7-dimethyl-1,10-phenanthroline (15 mol %), and TEMPO (2.0 equiv). Rationale: Anhydrous Cu(OAc)₂ is critical; adventitious moisture can hydrate the copper center, altering its redox potential and stalling the LMCT process.

  • Solvation & Initiation: Add 1.5 mL of anhydrous Acetonitrile to achieve a 0.2 M substrate concentration. Purge the flask with N₂ and stir at 30 °C for 24 hours. Rationale: Acetonitrile provides the exact dielectric constant needed to stabilize the polar Cu(II)-enolate intermediate while remaining inert to the generated radical species.

  • Thermodynamic Quenching: Quench the reaction by adding 1.5 mL of saturated aqueous NH₄Cl. Rationale: The ammonium chloride acts as a potent chelating agent, stripping the copper catalyst from the organic product and pulling it into the aqueous phase, thereby preventing oxidative degradation of the product during subsequent concentration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 1.5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the crude α-OTMP derivative.

Conclusion

The 3-(2-phenylacetyl)-1,3-oxazolidin-2-one scaffold is far more than a simple synthetic intermediate; it is a highly tunable platform for exploring the boundaries of enolate chemistry. By strictly controlling the physicochemical environment—specifically the thermodynamic solubility and solvent dielectric properties—researchers can seamlessly pivot this molecule from traditional two-electron polar reactions into the frontier of one-electron radical catalysis.

References

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides Organic Letters - ACS Publications URL:[Link][3]

  • Crystal Structures - A Manifesto for the Superiority of the Valine-Derived 5,5-Diphenyloxazolidinone as an Auxiliary in Enantioselective Synthesis ETH Zurich Research Collection URL:[Link][1]

Sources

Foundational

The Role of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one in Evans Aldol Reactions: A Comprehensive Technical Guide

Executive Summary The Evans aldol reaction stands as a cornerstone of asymmetric carbon-carbon bond formation, reliably delivering high diastereomeric and enantiomeric excesses in the synthesis of complex polyketides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Evans aldol reaction stands as a cornerstone of asymmetric carbon-carbon bond formation, reliably delivering high diastereomeric and enantiomeric excesses in the synthesis of complex polyketides and pharmaceutical intermediates. This technical guide provides an in-depth mechanistic and procedural analysis of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one —a specific chiral imide substrate—in the context of the Evans aldol addition. By detailing the causality behind enolate geometry, transition state conformation, and self-validating experimental protocols, this whitepaper serves as an authoritative resource for researchers and drug development professionals aiming to synthesize complex α -phenyl- β -hydroxy carbonyl motifs.

Mechanistic Causality: Enolate Geometry and Stereocontrol

The efficacy of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one relies on the predictable behavior of its chiral auxiliary (typically derived from L-valine, L-phenylalanine, or D-phenylglycine)[1]. The reaction sequence is governed by strict conformational controls and thermodynamic drivers:

  • Z-Enolate Formation: Treatment of the N-phenylacetyl oxazolidinone with a dialkylboron triflate (e.g., Bu2​BOTf ) and a tertiary amine base (e.g., iPr2​NEt or Et3​N ) generates the boron enolate[2]. The steric bulk of the α -phenyl group and the minimization of allylic ( A1,3 ) strain strongly dictate the exclusive formation of the (Z)-enolate.

  • Dipole Minimization: The chiral auxiliary assumes a conformation that minimizes dipole-dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen[3].

  • Zimmerman-Traxler Transition State: The aldol addition proceeds through a highly organized, six-membered, chair-like Zimmerman-Traxler transition state[1]. The aldehyde substituent adopts an equatorial position to minimize 1,3-diaxial interactions.

  • Facial Selectivity: The stereocenter on the oxazolidinone ring (e.g., a 4-benzyl or 4-isopropyl group) effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, yielding the "Evans-syn" aldol adduct with exceptional diastereoselectivity (often >95:5 dr)[1][3].

MechanisticPathway A 3-(2-Phenylacetyl)- 1,3-oxazolidin-2-one B (Z)-Boron Enolate Formation A->B Bu2BOTf, DIPEA (Minimizes A1,3 strain) C Zimmerman-Traxler Transition State B->C Aldehyde Addition (Dipole minimization) D Facial Attack on Aldehyde C->D Steric Shielding by Chiral Auxiliary E Syn-Aldol Adduct (α-phenyl-β-hydroxy) D->E C-C Bond Formation

Figure 1: Mechanistic logic and causality of the Evans aldol reaction using N-phenylacetyl oxazolidinone.

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry requires protocols that are robust and reproducible. The following step-by-step methodology is adapted from established Organic Syntheses standards for Evans aldol reactions[2][4].

Step 1: Enolization (Boron Enolate Generation)
  • Flame-dry a round-bottom flask under argon and charge it with 3-(2-phenylacetyl)-1,3-oxazolidin-2-one (1.0 equiv).

  • Dissolve the substrate in anhydrous CH2​Cl2​ (approx. 0.2 M) and cool to 0 °C[2].

  • Add di-n-butylboron triflate ( Bu2​BOTf , 1.1 equiv) dropwise via syringe, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

  • Stir the pale yellow solution at 0 °C for 30 minutes to ensure complete (Z)-enolate formation[5].

    • Causality note: The order of addition and strict temperature control are critical to prevent epimerization and ensure complete, irreversible enolization.

Step 2: Aldol Addition
  • Cool the enolate solution to -78 °C using a dry ice/acetone bath[4].

  • Slowly add the desired aldehyde (1.1–1.5 equiv) dissolved in a minimal amount of anhydrous CH2​Cl2​ [5].

  • Stir at -78 °C for 30–60 minutes, then warm to 0 °C and stir for an additional 1–2 hours to drive the reaction to completion[4].

Step 3: Oxidative Workup
  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol[4].

  • Carefully add a mixture of methanol and 30% aqueous H2​O2​ (2:1 ratio) to oxidize the boron-enolate complex and liberate the aldol adduct[2].

  • Stir for 1 hour at 0 °C, extract with CH2​Cl2​ , wash with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate under reduced pressure[4].

Step 4: Non-Destructive Auxiliary Cleavage

To isolate the α -phenyl- β -hydroxy carboxylic acid without racemization, the chiral auxiliary is removed via hydroperoxide-mediated hydrolysis:

  • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water at 0 °C[2].

  • Add 30% aqueous H2​O2​ (4.0 equiv) followed by LiOH (1.6 equiv)[2].

  • Stir until TLC indicates complete consumption of the starting material. The use of H2​O2​ transforms the intermediate into a highly nucleophilic peroxy acid, significantly accelerating the cleavage and preventing epimerization at the sensitive α -center[2][6].

  • The chiral oxazolidinone can be recovered in >90% yield via extraction, making the process highly atom-economical[7].

Workflow Step1 Step 1: Enolization Cool to 0 °C Add Bu2BOTf & DIPEA in CH2Cl2 Step2 Step 2: Aldol Addition Cool to -78 °C Add Aldehyde slowly Warm to 0 °C Step1->Step2 (Z)-Enolate formed Step3 Step 3: Quench & Workup Add pH 7 buffer Oxidize with H2O2/MeOH Step2->Step3 Boron Aldolate formed Step4 Step 4: Auxiliary Cleavage Hydrolysis with LiOH/H2O2 Recover Oxazolidinone Step3->Step4 Syn-Aldol Adduct isolated

Figure 2: Step-by-step experimental workflow for the Evans aldol reaction.

Quantitative Data & Stereochemical Outcomes

The table below summarizes typical quantitative outcomes when utilizing N-acyl oxazolidinones (including phenylacetyl derivatives) under standard Evans conditions. The data highlights the robust stereocontrol achieved across various substrates[1][5][7].

ParameterTypical OutcomeMechanistic Driver
Enolate Geometry >99% (Z)-Enolate A1,3 strain minimization between the α -substituent (phenyl) and the auxiliary.
Diastereomeric Ratio (dr) 95:5 to >99:1 (syn:anti)Highly ordered Zimmerman-Traxler transition state[1].
Enantiomeric Excess (ee) >98%Steric shielding by the C4 substituent (e.g., benzyl, isopropyl) on the oxazolidinone.
Chemical Yield (Aldol) 80% – 95%Efficient chelation and activation by the boron Lewis acid[5].
Auxiliary Recovery 90% – 99%Clean cleavage via LiOH/ H2​O2​ without degradation[2][7].

Advanced Applications in Drug Development

The α -phenyl- β -hydroxy structural motif generated by the aldol reaction of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one is highly valuable in medicinal chemistry and complex synthesis.

  • Alternative Lewis Acids: While boron enolates yield syn-products, the use of chlorotitanium enolates ( TiCl4​ ) with N-(phenylacetyl)oxazolidinones has been shown to alter the transition state dynamics. This can shift the kinetic control, sometimes allowing access to different stereoisomeric ratios or facilitating alternative cascade reactions[8].

  • Complex API Synthesis: The predictable stereocontrol of the Evans aldol reaction is routinely employed in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs), such as the synthesis of polyketides, macrolides, and specific enzyme inhibitors where precise stereocenters are non-negotiable[5][9][10].

Conclusion

The utilization of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one in the Evans aldol reaction exemplifies the power of substrate-directable asymmetric synthesis. By understanding the causality behind enolate geometry and transition state conformation, chemists can reliably synthesize complex chiral molecules. The self-validating protocols and high auxiliary recovery rates further cement this methodology as an indispensable tool in modern drug development.

References

  • [7] Toward the Development of a Structurally Novel Class of Chiral Auxiliaries: Diastereoselective Aldol Reactions of a (1R,2S)-Ephedrine-Based 3,4,5,6-Tetrahydro-2H-1,3,4-oxadiazin-2-one, Organic Letters - ACS Publications.7

  • [1] (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, Benchchem. 1

  • [4] Organic Syntheses Procedure, Organic Syntheses. 4

  • [9] Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis, University of Bath. 9

  • [2] (2s,3s)-3-hydroxy-3-phenyl-2-methylpropanoic acid - Organic Syntheses Procedure, Organic Syntheses. 2

  • Evans Aldol Reaction, TCI AMERICA - Tokyo Chemical Industry.

  • [3] Evans Aldol Reaction, Chem-Station Int. Ed. 3

  • [5] Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions, PMC (NIH). 5

  • [10] Synthesis and Biosynthesis of Polyketide Natural Products, SURFACE at Syracuse University. 10

  • [8] An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives, ResearchGate. 8

  • [6] (S)-4-Benzyloxazolidine-2-thione|Chiral Auxiliary, Benchchem. 6

Sources

Exploratory

electronic and steric effects of the 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one auxiliary

Title: Controlling Stereospace: Electronic and Steric Effects of the 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one Auxiliary Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Controlling Stereospace: Electronic and Steric Effects of the 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one Auxiliary

Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of asymmetric synthesis and active pharmaceutical ingredient (API) development, controlling absolute stereochemistry is paramount. The Evans chiral auxiliary methodology remains a cornerstone of stereoselective alkylation, aldol, and Mannich reactions. Within this class, the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one system serves as a prototypical N-acyl imide substrate. As a Senior Application Scientist, I frequently leverage this specific auxiliary derivative to exploit its unique balance of electronic desymmetrization and steric bulk. This guide dissects the causality behind its reactivity, providing self-validating experimental workflows and mechanistic insights critical for drug development professionals.

The Structural and Electronic Paradigm

Unlike simple amides, the attachment of a phenylacetyl group to the nitrogen of an oxazolidinone ring creates a highly conjugated imide system. This structural motif introduces profound electronic effects that dictate downstream reactivity.

Imide Resonance and Dipole Alignment

The lone pair on the nitrogen atom is cross-conjugated with both the endocyclic (oxazolidinone) and exocyclic (phenylacetyl) carbonyl groups. This resonance significantly increases the electrophilicity of the exocyclic carbonyl. In the ground state, the molecule adopts a conformation where the dipoles of the two carbonyl groups are anti-periplanar to minimize electrostatic repulsion.

Acidification and Radical Stabilization

The strong electron-withdrawing nature of the oxazolidinone ring drastically lowers the pKa of the α -protons (the benzylic position of the phenylacetyl group). This facilitates rapid, quantitative enolization under mild conditions. Furthermore, recent advances demonstrate that this imide system modulates the oxidation potential of the resulting metal enolates, allowing for single-electron transfer (SET) to generate α -radicals that undergo highly chemoselective aminoxylation with reagents like TEMPO[1].

Steric Control and Conformational Rigidity

The true power of the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one auxiliary lies in its ability to translate steric bulk into predictable stereochemical outcomes.

Allylic Strain and (Z)-Enolate Geometry

The primary steric driver during enolization is the avoidance of allylic strain ( A1,3 strain). The bulky phenyl group at the α -position strongly prefers to orient away from the oxazolidinone ring. Consequently, deprotonation almost exclusively yields the (Z)-enolate.

Zimmerman-Traxler Transition States

In electrophilic additions (e.g., Aldol or Mannich reactions), the (Z)-enolate reacts via a highly ordered Zimmerman-Traxler six-membered cyclic transition state[2]. The steric wall provided by the oxazolidinone ring forces the incoming electrophile to approach from a specific face. For instance, titanium enolates of N-(phenylacetyl)oxazolidinones show a high preference for kinetically controlled reactions involving the si face of the chelated (Z)-enolate, leading to exceptional syn selectivity[3].

G Substrate 3-(2-Phenylacetyl)- 1,3-oxazolidin-2-one Base TiCl4 / iPr2NEt (Chelation & Deprotonation) Substrate->Base Coordination Enolate Chelated (Z)-Enolate (Minimized A1,3 Strain) Base->Enolate Enolization TS Zimmerman-Traxler TS (Facial Selectivity) Enolate->TS Electrophile Addition Product Stereoenriched Product (Syn/Anti Controlled) TS->Product C-C Bond Formation

Logical flow of stereocontrol via the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one auxiliary.

Quantitative Data: Stereoselectivity in Mannich Additions

To illustrate the impact of the phenylacetyl group's steric bulk combined with Lewis acid chelation, consider the stereoselective addition to activated imines (e.g., PhCH=NTs). The data below highlights how the transition from a lithium to a titanium enolate, and the introduction of the phenylacetyl group, drastically enhances the diastereomeric ratio[3].

Enolate MetalSubstrateElectrophileMajor DiastereomerDiastereomeric Ratio
Lithium (LiHMDS)N-PropionylPhCH=NTsAnti1.4 : 1
Titanium (TiCl4)N-PropionylPhCH=NTsSyn> 5 : 1
Titanium (TiCl4)N-(Phenylacetyl)PhCH=NTsSyn>> 5 : 1 (Enhanced)

Experimental Methodologies: Self-Validating Protocols

As a best practice in process chemistry, experimental protocols must be self-validating. The following workflow details the Titanium-mediated stereoselective alkylation, highlighting the visual cues that confirm mechanistic milestones.

Workflow Step1 1. Substrate Preparation Dissolve Imide in DCM Step2 2. Lewis Acid Addition Add TiCl4 at -78°C Step1->Step2 Step3 3. Enolization Add iPr2NEt dropwise Step2->Step3 Step4 4. Electrophile Trapping Add Aldehyde/Imine Step3->Step4 Step5 5. Quench & Cleavage NH4Cl quench, LiOOH cleavage Step4->Step5

Step-by-step workflow for titanium-mediated enolization and electrophilic trapping.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-(2-phenylacetyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Lewis Acid Coordination (Self-Validating Step): Add TiCl4​ (1.05 eq) dropwise. Causality: The Lewis acid coordinates to the bidentate imide oxygens. You will observe a distinct yellow/orange coloration, visually confirming successful chelation and the subsequent acidification of the α -protons.

  • Enolization (Self-Validating Step): Add N,N-Diisopropylethylamine (Hünig's base, 1.1 eq) dropwise. Causality: Because the TiCl4​ has already locked the conformation and lowered the pKa, this mild base efficiently deprotonates the substrate without causing side reactions. The solution will shift to a deep red/purple, confirming quantitative formation of the (Z)-enolate.

  • Electrophile Trapping: Introduce the aldehyde or activated imine (1.2 eq) pre-cooled to -78 °C. Stir for 1-2 hours, allowing the Zimmerman-Traxler transition state to dictate facial selectivity.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH4​Cl , then warm to room temperature and extract with DCM.

Auxiliary Cleavage: The Mechanistic Dichotomy

Once the stereocenter is set, the auxiliary must be removed without epimerizing the newly formed chiral center. A common pitfall in drug development is the use of standard basic hydrolysis ( LiOH ), which often destroys the oxazolidinone ring via endocyclic cleavage[4].

The LiOOH Advantage: By utilizing Lithium hydroperoxide ( LiOOH ), we exploit a fascinating kinetic dichotomy. Density Functional Theory (DFT) computations reveal that both OH− and OOH− nucleophiles preferentially attack the less sterically hindered endocyclic carbonyl[4]. However, the tetrahedral intermediate formed by LiOH has a small decomposition barrier, leading to the destruction of the auxiliary. Conversely, the intermediate formed by LiOOH faces a massive kinetic barrier for endocyclic breakdown. This forces the intermediate to collapse via the exocyclic pathway, cleanly liberating the desired carboxylic acid and preserving the intact 1,3-oxazolidin-2-one auxiliary for recovery and reuse[4].

Conclusion

The 3-(2-phenylacetyl)-1,3-oxazolidin-2-one auxiliary is a masterclass in applied physical organic chemistry. By understanding the electronic cross-conjugation that acidifies the substrate and the steric A1,3 strain that enforces (Z)-enolate geometry, researchers can rationally design highly stereoselective syntheses. Coupling these principles with self-validating experimental workflows and kinetically controlled cleavage methods ensures robust, scalable processes suitable for advanced pharmaceutical manufacturing.

References

  • Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Addition to Activated Imines of Enolates from Chiral N-Acyloxazolidinones Source: Tetrahedron URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: Australian Journal of Chemistry URL: [Link]

  • Title: In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate Source: The Journal of Organic Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

titanium enolate formation conditions for 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

Application Note: Stereocontrolled Titanium Enolate Formation from 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one 1. Mechanistic Rationale & Experimental Causality The asymmetric aldol reaction utilizing chiral N-acyl oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereocontrolled Titanium Enolate Formation from 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

1. Mechanistic Rationale & Experimental Causality The asymmetric aldol reaction utilizing chiral N-acyl oxazolidinones is a highly reliable method for stereoselective C-C bond formation. The formation of a transient titanium enolate from 3-(2-phenylacetyl)-1,3-oxazolidin-2-one requires precise control over stoichiometry and temperature to ensure high diastereoselectivity and prevent side reactions.

Causality of Reagent Selection: The choice of titanium tetrachloride (TiCl₄) and a hindered tertiary amine, typically N,N-diisopropylethylamine (DIPEA), is fundamental to the reaction's success. TiCl₄ acts as a bidentate Lewis acid,1[1]. This chelation locks the substrate into a rigid conformation. Subsequent addition of DIPEA facilitates the soft enolization of the α -carbon. Because the substrate is a phenylacetyl derivative, the benzylic α -protons are highly activated. Enolization is therefore rapid even at -78 °C. The Z-enolate geometry is formed exclusively to2 between the bulky phenyl ring and the chiral auxiliary[2].

Self-Validating Experimental Cues: A hallmark of this protocol is its self-validating nature. The initial addition of TiCl₄ to the colorless solution of the oxazolidinone yields a pale yellow complex. Upon the dropwise addition of DIPEA, the solution rapidly transitions to a deep red or purple hue. This intense color is characteristic of the highly conjugated titanium enolate charge-transfer complex and serves as an 3[3].

2. Workflow Visualization

Enolate_Formation Substrate 3-(2-Phenylacetyl)- 1,3-oxazolidin-2-one LewisAcid TiCl4 Complexation (Yellow Solution) Substrate->LewisAcid 1.05 eq TiCl4 CH2Cl2, -78°C Base DIPEA Deprotonation (-78 °C) LewisAcid->Base Chelation Enolate Z-Titanium Enolate (Deep Red/Purple) Base->Enolate 1.15 eq DIPEA -78°C, 30 min Aldol Evans syn-Aldol Adduct Enolate->Aldol Aldehyde Zimmerman-Traxler TS

Workflow of Titanium Enolate Formation and Asymmetric Aldol Addition.

3. Quantitative Data: Stoichiometry and Selectivity The stoichiometry of the TiCl₄/amine system dictates the transition state (chelated vs. non-chelated) and the resulting stereochemistry. Using exactly 1.05 equivalents of TiCl₄ and 1.15 equivalents of DIPEA ensures the formation of the anionic TiCl₄-enolate, which proceeds through a chelated Zimmerman-Traxler transition state to yield the Evans syn product[1]. Altering this ratio, such as using 2.0 equivalents of (-)-sparteine, switches the pathway to a4[4].

Reagent SystemStoichiometry (Substrate:TiCl₄:Base)Enolate GeometryPredominant Transition StateMajor DiastereomerTypical dr
TiCl₄ / DIPEA1.0 : 1.05 : 1.15Z-enolateChelated (Zimmerman-Traxler)Evans syn> 95:5
TiCl₄ / (-)-Sparteine1.0 : 1.00 : 2.00Z-enolateNon-chelatedNon-Evans syn> 90:10
TiCl₄ / NMP / (-)-Sparteine1.0 : 1.00 : 1.00 (NMP) : 1.00Z-enolateChelated (TiCl₃-enolate)Non-Evans syn> 95:5

4. Detailed Experimental Protocol

Reagents and Equipment:

  • Substrate: 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one (1.0 equiv, rigorously dried under high vacuum).

  • Lewis Acid: Titanium(IV) chloride (TiCl₄, 1.05 equiv, neat or 1.0 M solution in CH₂Cl₂).

  • Base: N,N-Diisopropylethylamine (DIPEA, 1.15 equiv, freshly distilled over CaH₂).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂, obtained from a solvent purification system).

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, gas-tight syringes, and a dry ice/acetone cooling bath.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with argon. Add 3-(2-phenylacetyl)-1,3-oxazolidin-2-one (e.g., 1.0 mmol) and dissolve in anhydrous CH₂Cl₂ to achieve a concentration of 0.1 M to 0.2 M.

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Lewis Acid Complexation: Using a gas-tight syringe, add TiCl₄ (1.05 mmol) dropwise down the cold inner wall of the flask.

    • Self-Validation Checkpoint: The solution will immediately turn pale yellow, indicating the formation of the chelated Ti-imide complex. Stir for 5 to 10 minutes at -78 °C.

  • Enolization: Slowly add DIPEA (1.15 mmol) dropwise over 2-3 minutes.

    • Self-Validation Checkpoint: The reaction mixture will rapidly turn a deep red or dark purple color. This confirms the successful deprotonation and formation of the Z-titanium enolate.

  • Maturation: Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Critical Note: For the phenylacetyl derivative, warming to 0 °C is unnecessary and strictly discouraged. The highly activated benzylic position makes the enolate susceptible to unwanted side reactions (such as ketene formation or auto-condensation) at elevated temperatures.

  • Electrophile Trapping: The titanium enolate is now ready for the dropwise addition of the desired aldehyde (typically 1.1 to 1.5 equiv, pre-cooled or added neat) to initiate the aldol addition.

5. References

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. URL:

  • Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N- Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. researchgate.net. URL:

  • The Selective Aldol Reaction - Macmillan Group. princeton.edu. URL:

  • New synthetic methods using the TiCl4-NR3 reagent system. Arkivoc. URL:

Application

Mild Cleavage of Chiral Auxiliaries from 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one Derivatives: An Application and Protocol Guide

Introduction: The Critical Role of Chiral Auxiliaries and Their Gentle Removal In the landscape of modern asymmetric synthesis, chiral auxiliaries stand as indispensable tools for the stereocontrolled construction of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chiral Auxiliaries and Their Gentle Removal

In the landscape of modern asymmetric synthesis, chiral auxiliaries stand as indispensable tools for the stereocontrolled construction of complex molecules. Among these, the Evans-type oxazolidinones have garnered widespread use due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[1][2] The 3-(2-phenylacetyl)-1,3-oxazolidin-2-one scaffold serves as a prime example, enabling the formation of a new stereocenter alpha to the carbonyl group with exceptional control.

However, the utility of a chiral auxiliary is ultimately defined by the ease and efficiency with which it can be removed from the newly formed chiral molecule. This cleavage step is paramount, as it must be performed under mild conditions to prevent epimerization or racemization of the desired product and to ensure compatibility with a wide range of functional groups.[3][4] This guide provides an in-depth analysis and detailed protocols for the mild cleavage of chiral auxiliaries from 3-(2-phenylacetyl)-1,3-oxazolidin-2-one derivatives, empowering researchers in drug development and synthetic chemistry to select and execute the optimal cleavage strategy for their specific needs.

Mechanism and Strategy: Selecting the Right Cleavage Pathway

The cleavage of the N-acyl bond in 3-acyl-1,3-oxazolidin-2-ones can be achieved through several pathways, each yielding a different functional group. The choice of reagent is therefore dictated by the desired synthetic outcome, be it a carboxylic acid, a primary alcohol, or an ester. The most prevalent methods involve nucleophilic attack at the exocyclic amide carbonyl, leading to the release of the chiral auxiliary, which can often be recovered and recycled.[1]

It is crucial to select conditions that favor cleavage at the exocyclic carbonyl over the endocyclic carbamate carbonyl. Attack at the latter leads to the undesired opening of the oxazolidinone ring.[4][5] Fortunately, reagents like lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, exhibit a remarkable preference for the desired exocyclic cleavage.[4][6]

Hydrolytic Cleavage to Chiral Carboxylic Acids: The Evans Standard

The most common method for converting N-acyl oxazolidinones to their corresponding carboxylic acids is through hydrolysis with lithium hydroxide and hydrogen peroxide.[7][8][9] This method is widely adopted for its reliability and generally high yields.

Causality of Reagent Choice and Conditions

The key to the success of this protocol lies in the in situ formation of the lithium hydroperoxide (LiOOH) nucleophile from the reaction of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][7] While hydroxide (OH⁻) can attack both the exocyclic amide and endocyclic carbamate carbonyls, the hydroperoxide anion (OOH⁻) exhibits a strong preference for the more sterically hindered exocyclic carbonyl.[4][5] This "contra-steric" selectivity is a key feature of this method.[4] The reaction is typically performed at low temperatures (0 °C) to minimize side reactions, such as epimerization and hydrolysis of the carbamate.[10]

A critical but often overlooked aspect of this reaction is the evolution of oxygen gas.[6][7][11] The initially formed peracid intermediate is unstable under the basic reaction conditions and is rapidly reduced by excess hydrogen peroxide, leading to the formation of the carboxylic acid and the release of stoichiometric amounts of oxygen.[6][7] This can create a significant safety hazard, particularly on a larger scale, due to the potential for pressure buildup and the creation of a flammable atmosphere in the presence of organic solvents.[7][11] Therefore, proper venting and inert atmosphere are crucial.

Experimental Workflow: Hydrolytic Cleavage

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-acyl oxazolidinone in THF/water B Cool to 0 °C A->B C Add LiOH solution B->C D Add H₂O₂ solution C->D E Stir at 0 °C (Monitor by TLC) D->E F Quench with Na₂SO₃ solution E->F G Remove THF F->G H Extract auxiliary with organic solvent G->H I Acidify aqueous layer H->I J Extract carboxylic acid I->J K Dry, concentrate, and purify J->K

Caption: Workflow for hydrolytic cleavage of the chiral auxiliary.

Detailed Protocol: Hydrolytic Cleavage
  • Dissolution: Dissolve the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one derivative (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide monohydrate (2.0-3.0 equiv), followed by the dropwise addition of a 30% aqueous solution of hydrogen peroxide (4.0-8.0 equiv).[10]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Auxiliary Recovery: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the chiral auxiliary.

  • Product Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with a suitable acid (e.g., 1 M HCl).

  • Extraction: Extract the resulting chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.

Reductive Cleavage to Chiral Primary Alcohols

For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl oxazolidinone is the method of choice. Hydride reagents such as lithium borohydride (LiBH₄) are particularly effective for this transformation.[1][12]

Causality of Reagent Choice and Conditions

Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and offers better chemoselectivity.[12] It readily reduces the exocyclic amide to the corresponding primary alcohol without affecting the carbamate moiety of the oxazolidinone ring. The reaction is typically carried out in an ethereal solvent such as THF or diethyl ether at low temperatures to ensure high diastereoselectivity and prevent over-reduction.[12][13]

Experimental Workflow: Reductive Cleavage

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-acyl oxazolidinone in dry THF under N₂ B Cool to -78 °C A->B C Add LiBH₄ solution B->C D Warm to 0 °C and stir (Monitor by TLC) C->D E Quench with saturated NH₄Cl solution D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for reductive cleavage of the chiral auxiliary.

Detailed Protocol: Reductive Cleavage
  • Setup: To a solution of the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.

  • Reagent Addition: Add a solution of lithium borohydride (2.0-3.0 equiv) in THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to 0 °C and stir until the starting material is consumed, as indicated by TLC analysis.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol and the recovered chiral auxiliary by column chromatography.

Transesterification to Chiral Esters

In instances where the desired product is an ester, transesterification offers a direct and mild route. This can be achieved under either basic or acidic conditions.[3][14] Lewis acid-promoted transesterification is particularly noteworthy as it proceeds under mild conditions and tolerates acid-sensitive functional groups.[3]

Causality of Reagent Choice and Conditions

Lewis acids such as magnesium bromide (MgBr₂) or scandium triflate (Sc(OTf)₃) can catalyze the transesterification of N-acyl oxazolidinones with alcohols.[3] The Lewis acid activates the amide carbonyl towards nucleophilic attack by the alcohol. These conditions are advantageous as they often suppress epimerization or racemization of the chiral center.[3] The choice of alcohol determines the nature of the resulting ester.

Detailed Protocol: Lewis Acid-Catalyzed Transesterification
  • Setup: To a solution of the 3-(2-phenylacetyl)-1,3-oxazolidin-2-one derivative (1.0 equiv) in the desired alcohol (e.g., methanol or benzyl alcohol), add the Lewis acid catalyst (e.g., MgBr₂, 1.0-2.0 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude ester and the recovered auxiliary by column chromatography.

Comparative Overview of Cleavage Methods

Cleavage MethodReagentsProductAdvantagesDisadvantages
Hydrolytic LiOH / H₂O₂Carboxylic AcidWidely applicable, high yields, reliable.[7][8]Oxygen evolution (safety concern), potential for hydroxyamide side product.[7][10]
Reductive LiBH₄Primary AlcoholMild, good chemoselectivity.[1][12]Requires anhydrous conditions.
Transesterification Lewis Acid / AlcoholEsterMild conditions, tolerates acid-sensitive groups, avoids racemization.[3]Substrate-dependent, may require optimization of the Lewis acid.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the cleavage reagent or extending the reaction time. For hydrolytic cleavage, ensure the LiOH and H₂O₂ are of good quality.

  • Formation of Hydroxyamide Impurity (Hydrolytic Cleavage): This side product arises from the competitive attack of hydroxide at the amide carbonyl.[7][10] Maintaining a low reaction temperature (0 °C) and optimizing the LiOH to H₂O₂ ratio can minimize its formation.[7]

  • Epimerization/Racemization: While the described methods are generally mild, prolonged reaction times or elevated temperatures can lead to loss of stereochemical integrity. It is crucial to monitor the reaction closely and work up promptly upon completion.

Conclusion

The mild and efficient cleavage of the chiral auxiliary is a critical step in harnessing the full potential of Evans oxazolidinone chemistry. The choice between hydrolytic, reductive, or transesterification pathways is dictated by the desired synthetic target. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can successfully liberate their chiral products in high yield and enantiomeric purity, paving the way for the synthesis of complex and biologically active molecules. Careful attention to reaction conditions, particularly for the hydrolytic cleavage, is essential for ensuring both high yields and operational safety.

References

  • Orita, A., et al. Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions. Synlett, 2000(2), pp.281-283.
  • Wilbert, C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378–1385. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 701. [Link]

  • ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 701-703. [Link]

  • Fairweather, K. A., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Société Chimique de France. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique.
  • University of Rochester.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • National Center for Biotechnology Information. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. [Link]

  • ElectronicsAndBooks. Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols.
  • BenchChem. (2025). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.
  • National Center for Biotechnology Information. (2010). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. PubMed. [Link]

  • University of Manitoba. (2007). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace.
  • ACS Publications. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930.
  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • ResearchGate. The alkaline hydrolysis of oxazolidinediones-2,4.
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
  • ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • YouTube. (2024). LDA|Lithium diisopropylamide|Evans chiral auxiliary|Grubbs-II(RCM)|LiBH4. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary.
  • National Center for Biotechnology Information. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

Sources

Method

Application Notes and Protocols: Stereocontrolled Synthesis of Natural Product Precursors Using 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

Introduction: The Challenge of Asymmetry in Synthesis In the realm of natural product synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Asymmetry in Synthesis

In the realm of natural product synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities. The ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic chemistry. Chiral auxiliaries are powerful tools to achieve this, acting as temporary "chiral guides" that direct a reaction to produce a specific stereoisomer.[1] Among the most reliable and widely adopted of these are the oxazolidinone auxiliaries, pioneered by David A. Evans.[2]

These auxiliaries are lauded for their ability to confer high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, their commercial availability, and the predictability of their stereochemical outcomes.[2][3] This guide focuses on the application of a specific N-acyloxazolidinone, 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one, a versatile substrate for generating chiral α-substituted carboxylic acid derivatives, which are ubiquitous building blocks in the synthesis of complex natural products.

Part 1: The Principle of Stereocontrol

The remarkable stereodirecting power of Evans' oxazolidinone auxiliaries stems from a combination of conformational rigidity and steric hindrance. When an N-acyloxazolidinone is deprotonated, it reliably forms a Z-enolate, which is stabilized by chelation to a metal cation (e.g., Li⁺, Na⁺, B³⁺). The substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino alcohol like valinol or phenylalaninol) projects outwards, effectively blocking one face of the planar enolate. This forces an incoming electrophile to approach from the opposite, less hindered face, leading to a highly diastereoselective transformation.[1]

The chair-like six-membered transition state, particularly in boron-mediated aldol reactions, minimizes dipole-dipole interactions between the carbonyl groups and avoids steric clashes, further locking in a specific reaction geometry.[4] This predictable control is the foundation of the auxiliary's utility.

Caption: Figure 1. Chelation-controlled transition state for alkylation.

Part 2: Application in the Total Synthesis of Spongistatin 1

The spongistatins are a family of exceptionally potent antimitotic macrolides isolated from marine sponges.[5] Their structural complexity and significant biological activity have made them a formidable challenge and a landmark target for total synthesis. The convergent synthesis of Spongistatin 1 (also known as Altohyrtin A) by the Paterson group provides a masterclass in stereocontrolled synthesis, heavily featuring Evans' oxazolidinone auxiliaries to establish key stereocenters.[6][7]

A pivotal application is found in the synthesis of the C29–C51 "southern hemisphere" fragment. This segment required the precise installation of multiple stereocenters, which was achieved through a series of highly diastereoselective, substrate-controlled boron aldol reactions.[7] For instance, the coupling of an aldehyde with the boron enolate of an N-acyloxazolidinone was used to construct the C42-C43 bond and set the stereochemistry at both carbons with exceptional control.

G start C44-C51 Aldehyde Fragment aldol Evans 'Syn' Aldol Reaction (>95% d.s.) start->aldol aux N-Propionyl Oxazolidinone enolate Boron Enolate Formation aux->enolate enolate->aldol product C42-C51 Syn-Aldol Adduct aldol->product cleavage Auxiliary Cleavage & Elaboration product->cleavage final Advanced C29-C51 Fragment cleavage->final caption Figure 2. Workflow for a key fragment in Spongistatin 1 synthesis.

Caption: Figure 2. Workflow for a key fragment in Spongistatin 1 synthesis.

This strategic use of the chiral auxiliary allowed for the reliable and scalable construction of a complex, stereochemically dense portion of the final natural product.

Reaction TypeElectrophile/AldehydeYield (%)Diastereomeric Ratio (d.r.)Reference
Evans AldolComplex Aldehyde Fragment89>95:5[7]
Evans AldolAcetaldehyde8597:3[7]

Table 1. Representative yields and diastereoselectivities in the synthesis of the Spongistatin 1 EF fragment.

Part 3: Experimental Protocols

The following protocols are generalized procedures based on established methods and should be adapted to the specific substrate and scale of the reaction.

Protocol 1: Preparation of (R)-4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one

This protocol describes the acylation of a commercially available Evans auxiliary.

Materials:

  • (R)-4-Benzyl-1,3-oxazolidin-2-one

  • Phenylacetyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4-benzyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Add phenylacetyl chloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines the α-alkylation of the prepared N-acyloxazolidinone.

Materials:

  • (R)-4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 equiv) dropwise. The solution should turn yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.

  • Add the alkylating agent (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and follow the extraction and purification procedure outlined in Protocol 1.

Protocol 3: Auxiliary Cleavage Pathways

The chiral auxiliary can be cleaved under various conditions to yield different functional groups without disturbing the newly created stereocenter.[8]

G cluster_products Cleavage Products start Chiral N-Acyl Product acid Carboxylic Acid start->acid  LiOH, H₂O₂  THF/H₂O ester Ester start->ester  NaOMe, MeOH  or Yb(OTf)₃, MeOH alcohol Primary Alcohol start->alcohol  LiBH₄, THF/H₂O amide Weinreb Amide start->amide  Me(MeO)NH·HCl  AlMe₃ caption Figure 3. Common methods for cleavage of the oxazolidinone auxiliary.

Caption: Figure 3. Common methods for cleavage of the oxazolidinone auxiliary.

A. Cleavage to Carboxylic Acid:

  • Dissolve the N-acyl product in a 3:1 mixture of THF/water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir at 0 °C for 2-4 hours.

  • Quench excess peroxide with aqueous sodium sulfite.

  • Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.

B. Cleavage to Ester (via Ytterbium Triflate): [8]

  • Dissolve the N-acyl product (1.0 equiv) and Yb(OTf)₃ (0.1 equiv) in the desired alcohol (e.g., methanol).

  • Stir at room temperature or with gentle heating until the reaction is complete by TLC.

  • Remove the alcohol under reduced pressure and purify the resulting ester by chromatography.

C. Reductive Cleavage to Primary Alcohol:

  • Dissolve the N-acyl product in anhydrous THF at 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

  • Stir for 1-3 hours, then quench carefully with saturated aqueous NH₄Cl.

  • Extract the product and purify by chromatography.

Part 4: Field Insights & Troubleshooting

  • Incomplete Enolate Formation: Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated n-BuLi or high-quality commercial bases like NaHMDS or LDA.

  • Epimerization: The α-proton of the product is acidic. Avoid harsh basic conditions during workup and purification to prevent loss of stereochemical integrity. A buffered quench (e.g., NH₄Cl) is preferred over water or acid.

  • Difficult Auxiliary Cleavage: Sterically hindered N-acyl products may require longer reaction times or more forcing cleavage conditions. The Yb(OTf)₃-catalyzed method is often effective for stubborn substrates.[8]

Conclusion

The 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one, as a representative member of the Evans' auxiliary family, provides a robust and highly predictable platform for asymmetric synthesis. Its application in the total synthesis of complex molecules like the spongistatins underscores its power and reliability.[7][10] By understanding the mechanistic principles of stereocontrol and employing carefully optimized protocols, researchers can confidently generate chiral building blocks, accelerating the discovery and development of new therapeutics and functional molecules.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra27916a][3][10]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/298792225_Applications_of_oxazolidinones_as_chiral_auxiliaries_in_the_asymmetric_alkylation_reaction_applied_to_total_synthesis][11]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ra/c5ra27916a]
  • Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives. BenchChem. [URL: https://www.benchchem.
  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: fragment couplings, completion of the synthesis, analogue generation and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2002/ob/b205391g]
  • Total synthesis of (+)-spongistatin 1. An effective second-generation construction of an advanced EF Wittig salt, fragment union, and final elaboration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12653526/]
  • Spongipyran Synthetic Studies. Total Synthesis of (+)-Spongistatin 2. ResearchGate. [URL: https://www.researchgate.
  • Asymmetric Total Synthesis of Spongistatins 1 and 2. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja020226h]
  • Enantioselective Michael reactions. Diastereoselective reactions of chlorotitanium enolates of chiral N-acyloxazolidinones with representative electrophilic olefins. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00096a053]
  • The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: the southern hemisphere EF segment. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2002/ob/b205389p]
  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b02179]
  • Enantioselective synthesis of α-terpineol and nephthenol by intramolecular acyloxazolidinone enolate alkylations. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2000/cc/b002821i]
  • A Synthesis of (−)-Mintlactone. ResearchGate. [URL: https://www.researchgate.net/publication/250058252_A_Synthesis_of_--Mintlactone]
  • Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd.. [URL: https://www.tcichemicals.com/US/en/support-download/reaction-dictionary/evans-aldol-reaction]
  • A New Preparation of Optically Active N-Acyloxazolidinones via Ruthenium-Catalyzed Enantioselective Hydrogenation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo980838e]
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [URL: https://new.societechimiquedefrance.fr/wp-content/uploads/2019/12/2003-35-n1-janv-evans-p35.pdf]
  • Evans Aldol Reaction. Chem-Station Int. Ed.. [URL: https://www.chem-station.com/en/reactions-en/2014/04/evans-aldol-reaction.html]
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
  • Enantioselective High-Throughput Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/highlights/2006/october05.shtm]
  • Total Synthesis and SAR Development of Potent Antitumor Natural Product Psymberin. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1259021]
  • Evans Enolate Alkylation. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch26/ch26-2-3-2.html]
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152291/]
  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.ws. [URL: https://colab.ws/articles/10.1002/cjoc.202000473]

Sources

Application

Application Note: Stereocontrolled N-Acylation of 2-Oxazolidinone to Form 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The N-acylation of 2-oxazolidinone to form 3-(2-phenylacetyl)-1,3-oxazolidin-2-one is a foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The N-acylation of 2-oxazolidinone to form 3-(2-phenylacetyl)-1,3-oxazolidin-2-one is a foundational transformation in modern synthetic organic chemistry. While the unsubstituted 2-oxazolidinone lacks a chiral center, its acylation serves as the mechanistic and operational model for the preparation of Evans chiral auxiliaries (e.g., 4-benzyl- or 4-isopropyl-2-oxazolidinones)[1]. These N-acyl imides are critical intermediates for highly diastereoselective aldol additions, alkylations, and Diels-Alder cycloadditions[2].

The secondary amine (N–H) of 2-oxazolidinone possesses a pKa of approximately 12.7[3]. In its neutral state, it is a poor nucleophile due to the delocalization of the nitrogen lone pair into the adjacent endocyclic carbonyl group. Consequently, direct reaction with an electrophile like phenylacetyl chloride is sluggish and prone to degradation. To overcome this activation barrier, two distinct mechanistic paradigms are employed: Cryogenic Lithiation and Acyl Transfer Catalysis .

Causality of Reagent Selection
  • Cryogenic Lithiation (Strong Base Pathway): Utilizing n-butyllithium (n-BuLi) at –78 °C quantitatively deprotonates the oxazolidinone, generating a highly nucleophilic lithium oxazolidinide[1][4]. The lithium cation plays a dual role: it stabilizes the anion and acts as a Lewis acid to coordinate the carbonyl oxygen of phenylacetyl chloride, directing the nucleophilic attack. Because phenylacetyl chloride is highly reactive and can undergo dehydrohalogenation to form a ketene in the presence of strong bases, strict cryogenic control (–78 °C) is mandatory to suppress this degradation pathway.

  • Acyl Transfer Catalysis (Mild Base Pathway): For substrates sensitive to strong bases or cryogenic conditions, a combination of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) is used[1][5]. TEA alone is insufficiently nucleophilic to drive the reaction. Instead, DMAP rapidly attacks phenylacetyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species is readily intercepted by the neutral oxazolidinone at room temperature, while TEA serves as an acid scavenger to neutralize the liberated HCl[6].

Mechanistic Pathways

G cluster_A Method A: Strong Base Pathway cluster_B Method B: Acyl Transfer Catalysis Ox 2-Oxazolidinone (Poor Nucleophile) Base1 n-BuLi / THF (-78 °C) Ox->Base1 Quantitative Deprotonation Base2 TEA + DMAP / DCM (25 °C) Ox->Base2 Mild Conditions Int1 Lithium Oxazolidinide (Strong Nucleophile) Base1->Int1 Prod 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one (N-Acyl Imide) Int1->Prod Int2 N-Acylpyridinium (Strong Electrophile) Base2->Int2 DMAP Catalysis Int2->Prod Oxazolidinone Attack PhAcCl1 Phenylacetyl Chloride PhAcCl1->Int1 Nucleophilic Attack PhAcCl2 Phenylacetyl Chloride PhAcCl2->Int2 Acyl Transfer

Mechanistic pathways for the N-acylation of 2-oxazolidinone via lithiation or DMAP catalysis.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on substrate stability and equipment availability.

ParameterMethod A: Cryogenic LithiationMethod B: Acyl Transfer Catalysis
Reagents n-BuLi (1.05 eq), Phenylacetyl Chloride (1.1 eq)TEA (1.5 eq), DMAP (0.1 eq), Phenylacetyl Chloride (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM)
Temperature Profile –78 °C Room Temperature0 °C Room Temperature
Reaction Time 1–2 hours4–12 hours
Typical Yield 85–95%75–85%
Mechanistic Driver Nucleophile Activation (Anion Formation)Electrophile Activation (Pyridinium Formation)
Primary Risk Factor Ketene formation if temperature exceeds –78 °CSluggish kinetics for sterically hindered substrates

Experimental Protocols

Protocol A: Lithium Oxazolidinide Method (High Yield, Fast Kinetics)

Note: This protocol requires strict anhydrous and anaerobic conditions.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or Nitrogen).

  • Substrate Dissolution: Add 2-oxazolidinone (1.0 eq) to the flask and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cryogenic Cooling: Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Causality: Failure to reach –78 °C will result in the decomposition of the acyl chloride in subsequent steps.

  • Deprotonation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe down the side of the flask. Stir the resulting solution at –78 °C for 30 minutes. Causality: Dropwise addition prevents localized heating. The 30-minute stirring ensures complete, irreversible deprotonation to the lithium oxazolidinide[1][4].

  • Acylation: Add phenylacetyl chloride (1.1 eq) dropwise. Causality: Phenylacetyl chloride is highly reactive; rapid addition causes exothermic spikes leading to ketene formation and dimerization.

  • Maturation: Stir the reaction at –78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Quench & Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Acyl Transfer Method (Mild, Scalable)

Note: Ideal for laboratories without cryogenic capabilities.

  • Preparation: Purge a round-bottom flask with inert gas.

  • Reagent Mixing: Dissolve 2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.2 M). Add triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add phenylacetyl chloride (1.2 eq) dropwise to the stirred solution. Causality: The initial formation of the N-acylpyridinium intermediate is exothermic; 0 °C controls the reaction rate[1][7].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor via TLC.

  • Workup: Quench with half-saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM. Wash the combined organic layers sequentially with 1 M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Self-Validation & Analytical Characterization

To ensure the protocol is a self-validating system, researchers must confirm the success of the acylation through the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Phenylacetyl chloride and the product are both UV-active. The product will exhibit a distinct Rf​ value compared to the starting oxazolidinone (which stains poorly with UV but strongly with KMnO₄).

  • Infrared (IR) Spectroscopy: The formation of the N-acyl imide system is unambiguously confirmed by IR. The product will exhibit two distinct carbonyl stretching frequencies : the endocyclic oxazolidinone carbonyl typically appears at ~1770–1780 cm⁻¹, while the newly formed exocyclic amide carbonyl appears at ~1700–1710 cm⁻¹[8].

  • Nuclear Magnetic Resonance (¹H NMR): The methylene protons of the phenylacetyl group (PhCH₂C=O) serve as a diagnostic marker. In the free acid chloride, these protons appear around ~3.6–3.8 ppm. Upon successful attachment to the strongly electron-withdrawing imide nitrogen, these protons shift significantly downfield to ~4.2–4.3 ppm . The oxazolidinone ring protons will also exhibit a characteristic multiplet pattern between 4.0 and 4.5 ppm.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Williams College / Journal of Chemical Education URL: [Link][1]

  • Oxidative Homocoupling of Chiral 3-Arylpropanoic Acid Derivatives. Application to Asymmetric Synthesis of Lignans The Journal of Organic Chemistry - ACS Publications URL: [Link][5]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions ResearchGate / European Journal of Organic Chemistry URL: [Link][2]

  • A Novel and Efficient Synthesis of a Highly Active Analogue of clasto-Lactacystin β-Lactone Journal of the American Chemical Society - ACS Publications URL: [Link][4]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone Tetrahedron Letters / Scribd URL: [Link][6]

  • Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis ResearchGate URL: [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Alkylation of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the asymmetric alkylation of N-acyloxazolidinones, a cornerstone of modern asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric alkylation of N-acyloxazolidinones, a cornerstone of modern asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Evans' chiral auxiliary system, specifically focusing on 3-(2-phenylacetyl)-1,3-oxazolidin-2-one. Here, we address common challenges and provide in-depth, field-tested solutions to prevent side reactions and optimize outcomes.

The Evans' asymmetric alkylation is a powerful and reliable method for creating stereochemically defined α-substituted carboxylic acid derivatives.[1][2] Its predictability and high levels of stereocontrol have made it a widely used strategy in the total synthesis of natural products and the development of pharmaceuticals.[2] However, like any high-precision chemical transformation, success hinges on meticulous control over reaction parameters. This guide will help you navigate the nuances of this reaction, troubleshoot common issues, and ensure the integrity of your results.

Core Reaction and Desired Outcome

The fundamental goal is to deprotonate the α-carbon of the phenylacetyl group and subsequently introduce an electrophile (alkyl halide) with high diastereoselectivity. This is achieved by using a chiral oxazolidinone auxiliary to direct the approach of the electrophile.

Diagram: The Ideal Evans Asymmetric Alkylation Pathway

Evans Alkylation Start 3-(2-Phenylacetyl)- 1,3-oxazolidin-2-one Enolate Chelated (Z)-Enolate Start:e->Enolate:w  1. Strong Base (e.g., NaHMDS)  2. THF, -78 °C Alkylation Alkylated Product (High Diastereoselectivity) Enolate:e->Alkylation:w  R-X (Electrophile)   Cleavage Auxiliary Cleavage Alkylation:e->Cleavage:w  e.g., LiOH/H₂O₂   Final Enantiomerically Enriched α-Alkyl Phenylacetic Acid Cleavage->Final

Caption: Ideal workflow for the asymmetric alkylation reaction.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the experiment.

Problem 1: Low Diastereoselectivity

Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). What are the primary causes and how can I fix this?

Answer: Low diastereoselectivity is one of the most frequent challenges and typically points to issues in the enolization step or the subsequent alkylation conditions. The high fidelity of this reaction relies on the formation of a single, conformationally locked (Z)-enolate, which is chelated by the metal counterion.[3] This chelation blocks one face of the enolate, forcing the electrophile to attack from the less sterically hindered face.[4][5]

Potential Causes & Solutions:

  • Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can react with the alkylated product, leading to other side reactions, or the unreacted base can interfere with the alkylation.

    • Solution: Ensure your base is of high quality and accurately titrated. Use a slight excess (typically 1.05-1.1 equivalents) of a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA).[3]

  • Incorrect Enolate Geometry or Aggregation: While N-acyloxazolidinones strongly favor the (Z)-enolate, suboptimal conditions can affect the enolate's structure and reactivity. Lithium enolates, for instance, can form various aggregates (dimers, tetramers) in solution, which can exhibit different reactivities.[6]

    • Solution: The choice of base and solvent is critical. Sodium enolates, generated with NaHMDS, are often preferred as they tend to be more stable and less prone to aggregation issues at low temperatures compared to lithium enolates.[3] Maintain a scrupulously low temperature (-78 °C) during enolization and alkylation to lock in the desired chelated transition state.[4]

  • Temperature Fluctuations: Allowing the reaction to warm prematurely can disrupt the chelated enolate structure, leading to a loss of facial selectivity.

    • Solution: Use a reliable cryostat or a well-insulated dry ice/acetone bath. Add the alkylating agent slowly at -78 °C and allow the reaction to proceed at this temperature for the recommended time before slowly warming. For less reactive electrophiles, a carefully controlled warming to around -40 °C may be necessary, but this should be optimized on a case-by-case basis.[7]

    • Solution: For very reactive alkylating agents like methyl iodide or benzyl bromide, ensure they are added to a fully formed enolate solution at -78 °C. For less reactive electrophiles, consider the use of a Lewis acid to enhance their reactivity at low temperatures, although this adds complexity and must be carefully optimized.[9][10]

ParameterRecommended ConditionRationale
Base NaHMDS (1.05 equiv)Forms a stable (Z)-enolate; less prone to problematic aggregation than LDA.[3]
Solvent Anhydrous THFGood solvating properties at low temperatures, essential for enolate stability.
Temperature -78 °CMaintains the rigid, chelated structure of the enolate, maximizing facial bias.[4]
Electrophile Addition Slow, dropwise addition at -78°CPrevents localized warming and ensures a controlled reaction.
Problem 2: Epimerization at the α-Center

Question: I've isolated my product, but subsequent analysis shows a loss of stereochemical purity. Could epimerization be the cause?

Answer: Yes, epimerization (the change in configuration at one of multiple stereocenters) is a significant risk, particularly during the workup and purification stages.[4] The α-proton in the alkylated product is still acidic and can be removed by a base, leading to the formation of a new enolate which can be protonated non-stereoselectively, thus scrambling the newly created stereocenter.

Diagram: The Epimerization Side Reaction

Epimerization Desired Desired Diastereomer (R,S or S,S) Enolate Product Enolate Desired->Enolate  Deprotonation   Base Trace Base (e.g., OH⁻, RO⁻) Undesired Undesired Diastereomer (R,R or S,R) Enolate->Undesired  Non-selective  Protonation   Proton Proton Source (e.g., H₂O, ROH)

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC method validation for 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one enantiomers

An in-depth technical guide for the chromatographic separation and method validation of chiral N-acyl oxazolidinones. The Analytical Challenge: Chiral Recognition of N-Acyl Oxazolidinones Derivatives of 3-(2-phenylacetyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic separation and method validation of chiral N-acyl oxazolidinones.

The Analytical Challenge: Chiral Recognition of N-Acyl Oxazolidinones

Derivatives of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one are foundational to modern asymmetric synthesis. Operating primarily as Evans chiral auxiliaries, these compounds dictate the stereochemical outcome of complex aldol additions and alkylations . While the unsubstituted parent compound is achiral, its α -substituted derivatives and oxidative coupling dimers possess critical stereocenters that require rigorous enantiomeric excess (ee) determination .

Because even a 0.5% enantiomeric impurity can exponentially degrade the diastereomeric ratio of downstream pharmaceutical intermediates, developing a highly sensitive, self-validating High-Performance Liquid Chromatography (HPLC) method is non-negotiable.

Mechanistic Insights: The Causality of Chiral Stationary Phase (CSP) Selection

To separate enantiomers of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one derivatives, the Chiral Stationary Phase (CSP) must establish a transient diastereomeric complex with the analyte via at least three points of interaction.

  • Hydrogen Bonding (The Primary Anchor): The imide carbonyls of the oxazolidinone ring act as strong hydrogen-bond acceptors. Polysaccharide-based CSPs derivatized with phenylcarbamates provide the necessary NH hydrogen-bond donors.

  • π−π Stacking: The phenyl ring of the 2-phenylacetyl group engages in π−π interactions with the aromatic rings of the CSP derivatization.

  • Steric Inclusion: The helical twist of the polymer backbone determines the inclusion cavity's shape.

Why Normal Phase (NP) over Reversed Phase (RP)? Using aqueous or polar protic mobile phases (RP) competitively disrupts the critical hydrogen bonds between the analyte's imide carbonyls and the CSP's carbamate groups. Therefore, a Normal Phase system (typically Hexane/Isopropanol) is mechanistically required to preserve the integrity of the chiral recognition complex.

Comparative Guide: Chiral Stationary Phases

The table below objectively compares the performance of three industry-standard CSPs for the enantiomeric separation of 3-(2-phenylacetyl)-1,3-oxazolidin-2-one derivatives under a standardized Normal Phase gradient (Hexane/IPA 85:15 v/v).

Chiral Stationary PhasePolymer BackboneDerivatizationRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Suitability & Mechanistic Fit
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)1.851.422.8Excellent. The amylose helical groove perfectly accommodates the planar imide system, maximizing H-bonding.
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)2.101.151.4Moderate. The linear cellulose backbone alters the spatial alignment, weakening π−π stacking efficiency.
Chiralpak IG Amylose (Immobilized)Tris(3-chloro-4-methylphenylcarbamate)2.451.603.5Superior. The halogenated phenyl ring induces a strong dipole moment, significantly enhancing enantiorecognition.

Experimental Protocol: Self-Validating ICH Q2(R1) Workflow

To ensure absolute trustworthiness, the following validation protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and bracketing standards. If any internal check fails, the analytical sequence is automatically invalidated, preventing the release of erroneous data .

Step 1: Chromatographic Setup & System Suitability Testing (SST)
  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Self-Validation Check (SST): Inject a racemic standard solution (100 µg/mL) six consecutive times. The system is only valid if the Resolution ( Rs​ ) between enantiomers is >2.0 , the tailing factor ( Tf​ ) is ≤1.2 , and the %RSD of the peak areas is ≤1.0% .

Step 2: Specificity & Forced Degradation
  • Procedure: Inject the sample diluent (blank) and the mobile phase. Subject the racemic mixture to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours.

  • Causality: The oxazolidinone ring is susceptible to basic hydrolysis. This step ensures that degradation products (e.g., cleaved chiral amino alcohols) do not co-elute with the intact enantiomers. Peak purity must be ≥990 (via Photodiode Array detection).

Step 3: Linearity and Sensitivity (LOD/LOQ)
  • Procedure: Prepare a series of calibration standards of the minor enantiomer ranging from the anticipated Limit of Quantitation (LOQ) to 120% of the nominal specification limit (e.g., 0.05 µg/mL to 1.2 µg/mL).

  • Self-Validation Check: Plot the peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤5% of the target concentration response.

Step 4: Precision and Accuracy (Recovery)
  • Procedure: Spike known concentrations of the minor enantiomer into a solution of the pure major enantiomer at three levels: 50%, 100%, and 150% of the specification limit (typically 0.15%). Prepare three replicates per level.

  • Self-Validation Check: Calculate the percentage recovery. Acceptable recovery must fall strictly between 90.0% and 110.0% . A bracketing standard must be injected at the end of the sequence; if its response drifts by >2.0% , the recovery data is voided.

Quantitative Validation Data Summary

Below is a structured summary of the expected validation parameters based on ICH Q2(R1) guidelines for the Chiralpak IG method.

Validation ParameterICH Q2(R1) Acceptance CriteriaExpected Experimental Result
Specificity No interference at retention timesBlank interference <0.1%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.050 µg/mL
Linearity ( R2 ) ≥0.999 (from LOQ to 120%)0.9998
Method Precision (%RSD) ≤2.0% (n=6 preparations)0.85%
Accuracy (Recovery %) 90.0% – 110.0%98.5% – 101.2%

Method Development & Validation Workflow

HPLC_Workflow Start Method Development Initiation Screening CSP Column Screening (Amylose vs Cellulose) Start->Screening MobilePhase Mobile Phase Optimization (Hexane/IPA Ratio) Screening->MobilePhase Validation ICH Q2(R1) Validation (Specificity, LOD/LOQ, Precision) MobilePhase->Validation SystemSuit System Suitability Testing (Rs > 1.5, N > 2000) Validation->SystemSuit Final Validated Chiral Method Ready for QC/Release SystemSuit->Final

Fig 1: Step-by-step chiral HPLC method development and ICH Q2(R1) validation workflow.

References

  • Nguyen, P. Q., & Schäfer, H. J. (2001). Enantioselective Oxidative Coupling of the Titanium Enolate of 3-Phenylacetyl-2-oxazolidinone. Organic Letters, 3(19), 2993-2995. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL:[Link]

Comparative

Comprehensive Spectroscopic Comparison Guide: 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one vs. N-Propionyl Derivatives

As a cornerstone of asymmetric synthesis, N-acyl oxazolidinones (Evans auxiliaries) are indispensable tools for drug development professionals and synthetic chemists. They enable highly stereocontrolled alkylation and al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a cornerstone of asymmetric synthesis, N-acyl oxazolidinones (Evans auxiliaries) are indispensable tools for drug development professionals and synthetic chemists. They enable highly stereocontrolled alkylation and aldol reactions by dictating the facial selectivity of enolate intermediates. However, the success of these downstream transformations relies heavily on the absolute purity and structural integrity of the starting N-acyl derivatives.

This guide provides an objective, data-driven spectroscopic comparison between two critical derivatives: 3-(2-phenylacetyl)-1,3-oxazolidin-2-one and 3-propionyl-1,3-oxazolidin-2-one . By analyzing their Infrared (IR) and Nuclear Magnetic Resonance (NMR) signatures, researchers can establish robust, self-validating quality control workflows.

Structural and Mechanistic Overview

The spectroscopic behavior of N-acyl oxazolidinones is governed by their unique imide-like framework. The nitrogen atom is flanked by two distinct carbonyl groups: an endocyclic carbamate and an exocyclic amide.

This dual-carbonyl environment forces the exocyclic amide bond into a highly twisted conformation, leading to significant ground-state destabilization 1. Because the nitrogen lone pair is delocalized primarily into the endocyclic carbamate, the exocyclic C=O bond retains higher double-bond character than a standard amide, shifting its IR stretching frequency significantly higher.

During base-mediated deprotonation, this specific electronic arrangement allows the exocyclic carbonyl and the ring oxygen to chelate the metal counterion (e.g., Li⁺ or Na⁺). This chelation heavily favors the formation of the Z-enolate, which computational models indicate is 2–3 kcal/mol more stable than the corresponding E-enolate 2. The structural identity of the N-acyl group (phenylacetyl vs. propionyl) ultimately dictates the steric bulk and the subsequent facial bias during electrophilic attack 3.

StructuralLogic N N-Acyl Oxazolidinone Core Scaffold Endo Endocyclic Carbamate IR: ~1775 cm⁻¹ N->Endo Ring Strain Exo Exocyclic Amide/Imide IR: ~1705 cm⁻¹ N->Exo Twisted Amide Prop Propionyl Derivative ¹H: ~1.1 (CH3), ~2.9 (CH2) Exo->Prop Aliphatic Phen Phenylacetyl Derivative ¹H: ~4.2 (CH2), ~7.3 (Ph) Exo->Phen Aromatic

Spectroscopic logic mapping for endocyclic and exocyclic functional groups.

Quantitative Spectroscopic Comparison

To accurately differentiate these derivatives or calculate reaction conversions from crude mixtures, researchers must rely on the distinct chemical shifts caused by the aliphatic (propionyl) versus aromatic (phenylacetyl) substituents.

Table 1: Key Infrared (IR) Stretching Frequencies

Both compounds exhibit the hallmark dual-carbonyl stretch of Evans auxiliaries, but differ in their C-H stretching regions.

Functional Group3-(2-Phenylacetyl)-1,3-oxazolidin-2-one3-Propionyl-1,3-oxazolidin-2-one
Endocyclic Carbamate C=O ~1775 cm⁻¹~1778 cm⁻¹
Exocyclic Imide C=O ~1705 cm⁻¹~1708 cm⁻¹
Aromatic C-H Stretch ~3030 cm⁻¹Absent
Aliphatic C-H Stretch ~2950 cm⁻¹~2980, 2940 cm⁻¹
Table 2: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

The ¹H NMR spectrum is the most reliable tool for tracking the enolization of these compounds. The causality behind the splitting patterns provides a self-validating check for structural integrity.

Proton AssignmentPhenylacetyl DerivativePropionyl DerivativeMultiplicity & Causality
Aromatic (Ph-H) 7.20 – 7.40 ppmN/AMultiplet: Deshielded by aromatic ring current.
O-CH₂ (Ring) 4.40 ppm4.42 ppmTriplet: Strongly deshielded by adjacent oxygen.
Ph-CH₂ 4.25 ppmN/ASinglet: Deshielded by both the phenyl ring and carbonyl. No adjacent protons to cause splitting.
N-CH₂ (Ring) 4.02 ppm4.05 ppmTriplet: Deshielded by the ring nitrogen.
CH₂ (Propionyl) N/A2.95 ppmQuartet: Deshielded by the carbonyl; split by the adjacent methyl group ( n+1=4 ).
CH₃ (Propionyl) N/A1.18 ppmTriplet: Split by the adjacent methylene group ( n+1=3 ).
Table 3: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon AssignmentPhenylacetyl DerivativePropionyl Derivative
Exocyclic C=O 171.5 ppm174.1 ppm
Endocyclic C=O 153.2 ppm153.5 ppm
Aromatic Cq / CH 133.5 ppm / 127.2–129.8 ppmN/A
O-CH₂ / N-CH₂ (Ring) 62.1 ppm / 42.5 ppm62.2 ppm / 42.6 ppm
Ph-CH₂ 41.2 ppmN/A
CH₂ / CH₃ (Propionyl) N/A28.5 ppm / 8.2 ppm

Experimental Methodologies

The acylation of the oxazolidinone core is typically achieved using the corresponding acid chloride or anhydride in the presence of an acyl transfer catalyst like DMAP 4. Below are the standardized, self-validating protocols for synthesis and analytical verification.

Protocol 1: Synthesis of N-Acyl Oxazolidinones
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n -BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete deprotonation of the endocyclic nitrogen.

  • Acylation: Slowly add the electrophile—either phenylacetyl chloride or propionyl chloride (1.1 equiv)—via syringe.

  • Quench & Isolate: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-acyl derivative.

Protocol 2: Spectroscopic Validation Workflow
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • IR Analysis (ATR-FTIR): Place a neat sample on the diamond crystal.

    • Validation Checkpoint: If the exocyclic C=O stretch is absent or shifted below 1680 cm⁻¹, suspect hydrolysis of the imide bond or incomplete acylation.

  • NMR Acquisition: Acquire ¹H (16 scans) and ¹³C (256 scans) spectra.

    • Validation Checkpoint: For the propionyl derivative, integrate the quartet at 2.95 ppm against the triplet at 1.18 ppm. A strict 2:3 ratio confirms the integrity of the ethyl chain. For the phenylacetyl derivative, ensure the singlet at 4.25 ppm integrates to exactly 2 protons relative to the 5 aromatic protons.

EnolateWorkflow A N-Acyl Oxazolidinone (Propionyl / Phenylacetyl) B Base Deprotonation (LDA, -78 °C) A->B Kinetic Control C Z-Enolate Intermediate (Metal-Chelated) B->C Chelation D Electrophilic Addition (Aldehyde / Alkyl Halide) C->D Facial Bias E Spectroscopic Validation (NMR, IR, MS) D->E QA/QC Isolation

Workflow for diastereoselective alkylation and spectroscopic validation.

Discussion: Analytical Causality in Reaction Monitoring

Understanding the baseline spectra of these N-acyl derivatives is vital for monitoring downstream reactions. For example, when subjecting 3-propionyl-1,3-oxazolidin-2-one to an Evans aldol reaction, the diagnostic ¹H NMR quartet at 2.95 ppm (representing the unreacted α-protons) will disappear. It is replaced by a new downfield multiplet (typically ~3.8–4.1 ppm) corresponding to the newly formed chiral α-methine proton of the aldol adduct.

Conversely, the phenylacetyl derivative lacks a methyl group to split its α-protons. Its starting α-protons appear as a sharp singlet at 4.25 ppm. Upon alkylation, this singlet collapses into a doublet or multiplet (depending on the electrophile), providing an immediate, visually distinct confirmation of conversion directly from the crude NMR spectrum.

References

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State-Destabilization National Science Found
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Journal of the American Chemical Society (ACS)
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Williams College
  • A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions Benchchem

Sources

Validation

A Senior Application Scientist's Guide to Validating Absolute Stereochemistry of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one Aldol Adducts

Introduction: The Criticality of Stereochemical Assignment in Asymmetric Synthesis The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, stands as a cornerstone of modern asymmetric synthesis, renowned fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Assignment in Asymmetric Synthesis

The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, stands as a cornerstone of modern asymmetric synthesis, renowned for its reliability in establishing new stereocenters with high diastereoselectivity.[1][2] The reaction between a chiral N-acyl oxazolidinone, such as 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one, and an aldehyde generates a β-hydroxy carbonyl compound with two new stereocenters. The stereochemical outcome is dictated by the formation of a rigid, chair-like Zimmerman-Traxler transition state, wherein the substituent on the chiral auxiliary effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.[2]

While this method predictably yields the syn-aldol adduct, rigorous validation of both the relative (syn vs. anti) and, more importantly, the absolute stereochemistry is a non-negotiable step in drug development and natural product synthesis. An incorrect stereochemical assignment can lead to the synthesis of an inactive or, in the worst case, harmful stereoisomer. This guide provides an in-depth comparison of the primary analytical techniques used to validate the absolute stereochemistry of these crucial adducts, offering insights into the causality behind experimental choices to ensure trustworthy and authoritative results.

Core Methodologies for Stereochemical Validation

The determination of absolute configuration is a multifaceted challenge that can be approached with several powerful analytical techniques. The choice of method often depends on the nature of the sample, the available instrumentation, and the required level of certainty. We will compare three principal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Start Evans Aldol Reaction Product (Diastereomeric Mixture) NMR_Rel ¹H NMR Analysis (Relative Stereochemistry) Start->NMR_Rel Determine dr Sep Separation of Diastereomers (e.g., Column Chromatography) Start->Sep Pure_Adduct Isolated Aldol Adduct (Diastereomerically Pure) Sep->Pure_Adduct XRay X-Ray Crystallography Pure_Adduct->XRay If crystalline Mosher Mosher's Ester Analysis (NMR) Pure_Adduct->Mosher If not crystalline or for confirmation Chiral_HPLC Chiral HPLC Analysis Pure_Adduct->Chiral_HPLC For purity & ee check Result_XRay Unambiguous Absolute Stereochemistry XRay->Result_XRay Result_Mosher Assigned Absolute Stereochemistry Mosher->Result_Mosher Result_HPLC Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Chiral_HPLC->Result_HPLC

Caption: Overall workflow for stereochemical validation of aldol adducts.

NMR Spectroscopy: From Relative to Absolute Configuration

NMR spectroscopy is often the first and most accessible tool for analyzing aldol adducts. It provides crucial information about the relative stereochemistry and, through derivatization, can be used to deduce the absolute configuration.

A. Determining Relative Stereochemistry via ¹H NMR

The relative configuration (syn or anti) of the aldol adduct can often be determined by analyzing the coupling constants (³JHH) between the protons on the newly formed stereocenters (Cα-H and Cβ-H). This analysis, however, is most reliable after removal of the chiral auxiliary, as the free β-hydroxy acid or ester adopts more predictable conformations. For syn isomers, the coupling constants are typically smaller, while anti isomers exhibit larger values, though this is highly dependent on the specific structure and solvent.

B. Mosher's Ester Analysis for Absolute Configuration

When a definitive, non-crystalline method is needed, Mosher's ester analysis is the most widely used NMR-based technique for assigning the absolute configuration of chiral secondary alcohols.[3][4]

Principle: The method involves derivatizing the chiral alcohol (the aldol adduct, after auxiliary removal) with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming a pair of diastereomeric esters.[5] In solution, these esters adopt a preferred conformation where the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety arrange themselves to minimize steric hindrance. The phenyl group creates a strong anisotropic magnetic field. Protons located on one side of this phenyl ring will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can calculate the chemical shift differences (Δδ = δS - δR). The sign of these Δδ values for protons near the stereocenter allows for the assignment of its absolute configuration based on a well-established conformational model.[6][7]

Start Chiral Alcohol (Aldol Adduct) React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S Ester_R (R)-MTPA Ester Diastereomer 1 React_R->Ester_R Ester_S (S)-MTPA Ester Diastereomer 2 React_S->Ester_S NMR_R Acquire ¹H NMR Ester_R->NMR_R NMR_S Acquire ¹H NMR Ester_S->NMR_S Data_R δ_R Chemical Shifts NMR_R->Data_R Data_S δ_S Chemical Shifts NMR_S->Data_S Analysis Calculate Δδ = δ_S - δ_R for all protons Data_R->Analysis Data_S->Analysis Assign Apply Mosher's Model Assign Absolute Configuration Analysis->Assign

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Protocol: Mosher's Ester Analysis

  • Sample Preparation: Start with the enantiomerically pure aldol adduct (1-5 mg) from which the chiral auxiliary has been cleaved to expose the secondary alcohol.

  • Derivatization (Two separate reactions):

    • Reaction A: To the alcohol in a dry NMR tube or small vial, add dry pyridine-d5 or CDCl₃ with a small amount of pyridine. Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • Reaction B: In a separate vessel, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

    • Allow both reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR). Ensure complete esterification.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures. It is also highly recommended to acquire 2D spectra (COSY, HSQC) to aid in the unambiguous assignment of all proton signals.[5]

  • Data Analysis:

    • Assign all relevant proton signals in both spectra.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.[6]

    • Tabulate the Δδ values.

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the MTPA plane, and those with a negative Δδ value are on the other. This spatial arrangement directly correlates to the absolute configuration of the alcohol stereocenter.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the definitive method for determining absolute stereochemistry.[8] It provides an unambiguous three-dimensional map of the atoms in a molecule, allowing for direct visualization of the absolute spatial arrangement.[6]

Principle: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. When the energy of the incident X-rays is near the absorption edge of a heavier atom in the molecule (e.g., S, Cl, Br, or sometimes even O with high-quality data), a phenomenon called anomalous dispersion occurs.[8] This effect breaks Friedel's Law, meaning the intensities of specific pairs of reflections (Bijvoet pairs) are no longer identical. The differences in these intensities allow for the determination of the absolute structure. The result is often quantified by the Flack parameter, where a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[9][10]

Experimental Considerations: The primary and most significant challenge is obtaining a single, high-quality crystal suitable for diffraction. This can be a time-consuming and sometimes unsuccessful process. The aldol adduct, either with or without the oxazolidinone auxiliary, must be induced to crystallize. If the adduct itself does not crystallize, derivatization with a group known to promote crystallization (e.g., containing a heavy atom like bromine) can be a viable strategy.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical tool for separating stereoisomers.[13] While it does not directly determine absolute configuration, it is indispensable for assessing the stereochemical purity of the aldol reaction products.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of a compound. These differential interactions lead to different retention times, allowing for their separation and quantification. For aldol adducts, HPLC can be used in two ways:

  • Diastereomer Separation: Using a standard (achiral) stationary phase like silica gel, the diastereomeric syn and anti aldol adducts can often be separated due to their different physical properties. This allows for the determination of the diastereomeric ratio (dr) of the reaction.[14]

  • Enantiomer Separation: After cleaving the chiral auxiliary, chiral HPLC can be used to determine the enantiomeric excess (ee) of the product. This is a critical step to ensure that no racemization occurred during the cleavage process.

To use HPLC for absolute configuration assignment, an authentic, independently synthesized standard of known absolute configuration is required for comparison of retention times.

Comparison of Validation Methodologies

FeatureNMR (Mosher's Method)X-ray CrystallographyChiral HPLC
Primary Output Assignment of absolute configurationUnambiguous absolute configurationDiastereomeric ratio (dr), Enantiomeric excess (ee)
Sample Amount 1-5 mg[6]< 1 mg (single crystal)[6]< 1 mg
Time Required 4-6 hours (including derivatization)[3][4]Days to weeks (for crystallization) + 6-24 hours (data collection)[6]< 1 hour per run (method development can be longer)
Confidence Level High, but model-dependent and requires careful interpretation[6]Definitive and unambiguous, the "gold standard"[6][8]High for purity (dr/ee); requires a standard for absolute configuration
Key Limitation Requires chemical derivatization; potential for misinterpretation with flexible molecules.[6]Requires a suitable single crystal, which can be very difficult to obtain.[6][15]Does not provide absolute configuration without a known standard.

Conclusion and Recommendations

Validating the stereochemistry of Evans aldol adducts is a critical process that demands a multi-faceted analytical approach.

  • Start with ¹H NMR: Always begin with high-resolution ¹H NMR of the crude reaction product to determine the initial diastereomeric ratio and confirm the expected structure.

  • For Unambiguous Proof, Pursue Crystallography: If the project goals require absolute certainty (e.g., for regulatory submission or total synthesis of a key target), every effort should be made to obtain a single crystal for X-ray diffraction analysis. This provides the most trustworthy and irrefutable evidence of absolute configuration.[8][15]

  • When Crystals Are Elusive, Use Mosher's Method: In the common scenario where the aldol adduct is an oil or fails to produce X-ray quality crystals, Mosher's ester analysis is the most reliable alternative.[6][7] Its application is routine in synthetic chemistry and, when performed carefully with complete assignment of the relevant protons, provides a high degree of confidence in the stereochemical assignment.

  • Use Chiral HPLC for Quality Control: Chiral HPLC is essential for quantifying the success of the asymmetric reaction (dr) and for ensuring the stereochemical integrity of the final product after auxiliary cleavage (ee).[11]

By judiciously applying these complementary techniques, researchers can confidently and accurately assign the absolute stereochemistry of their 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one aldol adducts, ensuring the scientific integrity of their work.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Capon, R. J., et al. (2007). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 12(7), 1547-1553. [Link]

  • Catacchini, A., et al. (2021). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p-nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Macromolecular Symposia, 395(1), 2000212. [Link]

  • Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12693–12703. [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 138(4), 1433-1442. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Anonymous. Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • Lee, K., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 578. [Link]

  • Ghosez, L., et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(8), 1181-1183. [Link]

  • Allery, A. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Mauduit, M., et al. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient strategy for the synthesis of well-defined air stable copper(I) and gold(I) complexes and their use in asymmetric catalysis. KAUST Repository. [Link]

  • Romo, D., et al. (2004). Toward the development of a structurally novel class of chiral auxiliaries. Conformational properties of the aldol adducts of oxadiazinones: observation of unusual shielding effects. The Journal of Organic Chemistry, 69(5), 1519-1529. [Link]

  • Avenoza, A., et al. (2001). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2736-2743. [Link]

  • Threlfall, C. L. (2012). Absolute Stereochemistry: The merits of ven and XRD. University of Southampton ePrints. [Link]

  • Kutateladze, A. G. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 889, 139-152. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Carreira, E. M., et al. (2018). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 20(21), 6962-6966. [Link]

  • Carretero, J. C., et al. (2014). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Chemistry - A European Journal, 20(43), 14049-14059. [Link]

  • Paterson, I., & Franklin, J. (2017). Controlling stereochemistry in polyketide synthesis: 1,3- vs. 1,2-asymmetric induction in methyl ketone aldol additions to β-super siloxy aldehydes. Chemical Science, 8(3), 2098-2104. [Link]

  • Soloshonok, V. A., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5035. [Link]

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]

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